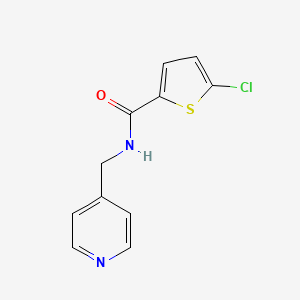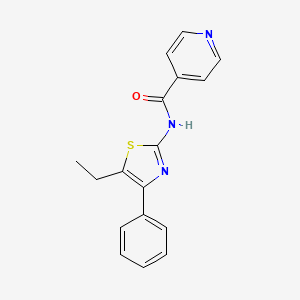![molecular formula C16H20N4O2 B4431422 (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4431422.png)
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Descripción general
Descripción
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features an isoxazole ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Piperazine Derivative Synthesis: The piperazine derivative is synthesized by reacting 2-chloropyridine with piperazine under basic conditions.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the piperazine moiety, converting it into a secondary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Secondary amines from the piperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as a lead compound for the development of new drugs targeting neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes, inhibiting their activity, while the piperazine moiety can bind to receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-METHYL-3-ISOXAZOLYL)[4-(5-PROPYL-2-PYRIMIDINYL)PIPERAZINO]METHANONE
- (5-METHYL-3-ISOXAZOLYL)[4-(5-PROPYL-2-PYRIMIDINYL)PIPERAZINO]METHANONE
Uniqueness
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the isoxazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-13-15(12(2)22-18-13)16(21)20-10-8-19(9-11-20)14-6-4-5-7-17-14/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYATYSDMKWFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ETHYL-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4431347.png)
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE](/img/structure/B4431363.png)
![2-(2,3-Dimethylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4431368.png)

![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431387.png)



![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4431406.png)
![METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4431419.png)
![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-METHYL-1-PROPANONE](/img/structure/B4431434.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431440.png)

![1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine](/img/structure/B4431453.png)
